molecular formula C13H18ClNO B14898011 n-(1-(3-Chlorophenyl)ethyl)pivalamide

n-(1-(3-Chlorophenyl)ethyl)pivalamide

Cat. No.: B14898011
M. Wt: 239.74 g/mol
InChI Key: GZAGYCXZCHTJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(1-(3-Chlorophenyl)ethyl)pivalamide: is an organic compound with the molecular formula C13H18ClNO It is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(3-Chlorophenyl)ethyl)pivalamide typically involves the reaction of 3-chlorophenyl ethylamine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors
  • Continuous monitoring of reaction parameters
  • Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: n-(1-(3-Chlorophenyl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

n-(1-(3-Chlorophenyl)ethyl)pivalamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(1-(3-Chlorophenyl)ethyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

    n-(1-(4-Chlorophenyl)ethyl)pivalamide: Similar structure but with the chlorine atom in the para position.

    n-(1-(3-Bromophenyl)ethyl)pivalamide: Similar structure but with a bromine atom instead of chlorine.

    n-(1-(3-Chlorophenyl)ethyl)acetamide: Similar structure but with an acetamide group instead of pivalamide.

Uniqueness: n-(1-(3-Chlorophenyl)ethyl)pivalamide is unique due to the presence of the pivalamide group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H18ClNO/c1-9(15-12(16)13(2,3)4)10-6-5-7-11(14)8-10/h5-9H,1-4H3,(H,15,16)

InChI Key

GZAGYCXZCHTJOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.